molecular formula C17H18FNO3 B2401104 Methyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate CAS No. 478077-84-8

Methyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2401104
CAS No.: 478077-84-8
M. Wt: 303.333
InChI Key: KHVPYAVJPGUANF-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C17H18FNO3 and its molecular weight is 303.333. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Chemosensors

Methyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate has been studied for its potential use in the development of fluorescent chemosensors. 4-Methyl-2,6-diformylphenol (DFP), a related compound, is an important fluorophoric platform used for creating chemosensors for various analytes. These chemosensors have shown high selectivity and sensitivity for detecting metal ions, anions, and neutral molecules, among others. The presence of formyl groups in DFP, similar to the structure of the compound , provides opportunities to modulate its sensing selectivity and sensitivity, paving the way for more innovative chemosensors (Roy, 2021).

Synthesis and Biological Application of 1,4-Dihydropyridines

1,4-Dihydropyridines (DHPs) are significant nitrogen-containing heterocyclic compounds, and this compound is a derivative of this class. DHPs are utilized in many drugs and as starting material in synthetic organic chemistry due to their biological applications. Recent research has proposed efficient and environmentally benign atom economy reactions for the synthesis of bioactive 1,4-DHPs. The future scope involves using active methylene groups present in DHPs for preparing more biologically active compounds (Sohal, 2021).

Properties

IUPAC Name

methyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-9-14(11(3)20)16(12-5-7-13(18)8-6-12)15(10(2)19-9)17(21)22-4/h5-8,16,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVPYAVJPGUANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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